Cas no 3486-08-6 (Perfluoroisoheptyl Iodide)

Perfluoroisoheptyl Iodide is a fluorinated organic compound characterized by its fully saturated perfluoroalkyl chain and terminal iodine moiety. This compound is valued for its chemical stability, hydrophobic properties, and utility as a building block in fluorochemical synthesis. The strong carbon-iodine bond facilitates selective functionalization, making it useful in nucleophilic substitution or radical reactions to introduce perfluorinated segments. Its high thermal and chemical resistance, along with low surface energy, makes it suitable for applications in specialty polymers, surfactants, and coatings. The perfluorinated structure ensures exceptional resistance to solvents, acids, and bases, while the iodine group enhances reactivity for further derivatization.
Perfluoroisoheptyl Iodide structure
Perfluoroisoheptyl Iodide structure
Product name:Perfluoroisoheptyl Iodide
CAS No:3486-08-6
MF:C7F15I
Molecular Weight:495.9549
MDL:MFCD00042357
CID:308400
PubChem ID:77036

Perfluoroisoheptyl Iodide 化学的及び物理的性質

名前と識別子

    • Hexane,1,1,1,2,3,3,4,4,5,5,6,6-dodecafluoro-6-iodo-2-(trifluoromethyl)-
    • 1-iodoperfluoroisoheptane
    • 1-Iod-pentadecafluor-5-methyl-hexan
    • 2H,6H-dodecafluoro-6-iodo-2-trifluoromethyl-hexane
    • EINECS 222-475-5
    • Perfluoroisoheptyl iodide
    • NS00018722
    • 1,1,1,2,3,3,4,4,5,5,6,6-Dodecafluoro-6-iodo-2-(trifluoromethyl)hexane
    • AKOS016015414
    • 1-Iodoperfluoro(5-methylhexane)
    • 3486-08-6
    • Hexane, 1,1,1,2,3,3,4,4,5,5,6,6-dodecafluoro-6-iodo-2-(trifluoromethyl)-
    • 1-Iodoperfluoro-5-methylhexane
    • OUFXTVSYOAPUKM-UHFFFAOYSA-N
    • DTXSID2063050
    • SCHEMBL3921364
    • Perfluoroisoheptyl Iodide
    • MDL: MFCD00042357
    • インチ: InChI=1S/C7F15I/c8-1(5(15,16)17,6(18,19)20)2(9,10)3(11,12)4(13,14)7(21,22)23
    • InChIKey: OUFXTVSYOAPUKM-UHFFFAOYSA-N
    • SMILES: C(C(C(C(C(F)(F)I)(F)F)(F)F)(F)F)(C(F)(F)F)(C(F)(F)F)F

計算された属性

  • 精确分子量: 495.88100
  • 同位素质量: 495.881
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 0
  • 重原子数量: 23
  • 回転可能化学結合数: 6
  • 複雑さ: 428
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 0A^2
  • XLogP3: 6.1

じっけんとくせい

  • 密度みつど: 2,039 g/cm3
  • Boiling Point: 70-110°C 0,5mm
  • フラッシュポイント: 57.9°C
  • Refractive Index: 1.33
  • PSA: 0.00000
  • LogP: 5.75300

Perfluoroisoheptyl Iodide Security Information

  • 危害声明: Irritant
  • 危険物輸送番号:UN 3271
  • 危険カテゴリコード: 36/37/38
  • セキュリティの説明: S26; S36/37/39
  • 危険物標識: Xi
  • Risk Phrases:R36/37/38

Perfluoroisoheptyl Iodide 税関データ

  • 税関コード:2903799090
  • 税関データ:

    中国税関コード:

    2903799090

    概要:

    2903799090他の非環状炭化水素ハロゲン化誘導体(2種以上の異なるハロゲンを含む)。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:5.5%.一般関税:30.0%

    要約:

    2903799090は、2つ以上の異なるハロゲンを含む非環状炭化水素のハロゲン化誘導体である。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:5.5%.General tariff:30.0%

Perfluoroisoheptyl Iodide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Fluorochem
007076-1g
Perfluoroisoheptyl iodide
3486-08-6 97%
1g
£50.00 2022-03-01
TRC
P229820-1000mg
Perfluoroisoheptyl Iodide
3486-08-6
1g
$ 480.00 2022-06-03
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1192042-1g
1-Iodoperfluoro-5-methylhexane
3486-08-6 98%
1g
¥1320.00 2024-05-17
TRC
P229820-500mg
Perfluoroisoheptyl Iodide
3486-08-6
500mg
$ 300.00 2022-06-03
Oakwood
007076-1g
Perfluoroisoheptyl iodide
3486-08-6 97%
1g
$95.00 2023-09-16
Apollo Scientific
PC6089-25g
Perfluoroisoheptyl iodide
3486-08-6 97%
25g
£480.00 2024-07-20
TRC
P229820-250mg
Perfluoroisoheptyl Iodide
3486-08-6
250mg
$ 185.00 2022-06-03
1PlusChem
1P00I7CU-1g
Hexane, 1,1,1,2,3,3,4,4,5,5,6,6-dodecafluoro-6-iodo-2-(trifluoromethyl)-
3486-08-6 97%
1g
$125.00 2023-12-17
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1192042-25g
1-Iodoperfluoro-5-methylhexane
3486-08-6 98%
25g
¥15840.00 2024-05-17

Perfluoroisoheptyl Iodide 関連文献

Perfluoroisoheptyl Iodideに関する追加情報

Perfluoroisoheptyl Iodide (CAS No. 3486-08-6): A Versatile Fluorinated Reagent in Advanced Chemical and Biomedical Applications

Perfluoroisoheptyl Iodide, identified by CAS No. 3486-08-6, is a perfluorinated alkyl iodide characterized by its unique chemical structure: C7F15I. This compound belongs to the class of perfluorinated organohalides, which are widely recognized for their exceptional thermal stability, low volatility, and high chemical inertness. The fully fluorinated isoheptyl chain imparts distinct physicochemical properties, including hydrophobicity and lipophilicity, making it a valuable reagent in specialized synthetic chemistry and biomedical research. Recent advancements in fluorine-based materials science have further highlighted its potential across diverse applications.

The synthesis of Perfluoroisoheptyl Iodide has evolved significantly over the past decade. Traditional methods relied on electrochemical fluorination of hydrocarbon precursors followed by iodination, but modern approaches now incorporate nucleophilic displacement reactions using perfluoroalkyl sulfonate esters. A notable study published in the Journal of Fluorine Chemistry (2023) demonstrated a novel solvent-free protocol employing heterogeneous catalysts to enhance reaction efficiency while reducing environmental impact. This innovation aligns with current trends toward sustainable synthetic practices, emphasizing the compound’s role in eco-conscious laboratory workflows.

In pharmaceutical development, CAS No. 3486-08-6 serves as an intermediate for constructing bioactive molecules with tailored pharmacokinetic profiles. Researchers at the University of California recently utilized it to synthesize fatty acid analogs with improved metabolic stability, achieving prolonged half-lives in preclinical models without compromising bioactivity (Nature Communications, 2023). The compound’s fluorinated structure enables selective substitution reactions under mild conditions, facilitating the incorporation of isoheptyl moieties into drug candidates targeting lipid-based biological systems.

The material science sector has increasingly adopted Perfluoroisoheptyl Iodide as a precursor for advanced polymer formulations. A groundbreaking application described in the ACS Applied Materials & Interfaces (January 2024) involves its use in synthesizing amphiphilic copolymers for self-cleaning surfaces and anti-fouling coatings. These polymers exhibit superior water-repellency due to the compound’s highly fluorinated backbone, demonstrating potential for industrial applications such as medical device coatings and aerospace materials.

In analytical chemistry, this reagent functions as an efficient labeling agent for mass spectrometry (MS). Its iodine atom provides a distinctive isotopic signature during electrospray ionization (ESI MS/MS analysis) while the perfluorinated group enhances ionization efficiency and detection sensitivity. A comparative study published in Analytical Chemistry (March 2024) showed that derivatization with CAS No. 3486-08-6 improved signal-to-noise ratios by up to 75% when analyzing trace levels of environmental pollutants like PFAS compounds.

Bioimaging researchers have leveraged the compound’s unique properties to develop novel contrast agents. By coupling it with fluorescent dyes via nucleophilic substitution reactions, scientists at MIT created targeted probes for real-time tracking of lipid droplet dynamics in live cells (Bioconjugate Chemistry, July 2023). The isoheptyl chain facilitated membrane integration while the fluorine-rich environment reduced photobleaching effects under prolonged laser exposure.

CAS No. 3486-08-6-based materials were also integral to recent advancements in drug delivery systems. In a collaborative effort between ETH Zurich and Stanford University (published December 2023), researchers demonstrated that nanoparticles functionalized with this compound exhibited enhanced cellular uptake efficiency when applied to targeted cancer therapies. The perfluorinated surface reduced nonspecific protein adsorption by over 90%, significantly improving targeting accuracy compared to conventional lipid-based carriers.

A critical advantage lies in its compatibility with common organic solvents and inertness toward biological matrices at controlled concentrations. Unlike many halogenated reagents, it shows minimal interference with enzymatic assays even at micromolar concentrations (Biochemical Journal Supplemental Data, April 2024). This characteristic makes it ideal for applications requiring precise molecular labeling without perturbing cellular processes or assay conditions.

Ongoing studies focus on optimizing its use in click chemistry protocols under aqueous conditions (JACS Au, June 2024). By combining copper-free azide–alkyne cycloaddition techniques with controlled release mechanisms from polymeric matrices containing this compound, researchers are advancing methods for site-specific biomolecule conjugation – essential for developing next-generation diagnostics and therapeutics.

In vitro toxicity assessments conducted at Kyoto University (Toxicological Sciences, February 2024) revealed concentration-dependent biocompatibility when employed within recommended experimental ranges (≤1 mM). These findings underscore its suitability for biomedical applications where minimal cytotoxicity is imperative while maintaining functional utility.

Synthetic strategies involving this compound now integrate machine learning algorithms to predict optimal reaction parameters (Nature Machine Intelligence, August 2023). Researchers trained neural networks using datasets from over 50 substitution reactions involving perfluorinated alkyl iodides like CAS No. 3486-08-6, achieving prediction accuracies exceeding conventional empirical methods – accelerating discovery timelines for novel materials.

The compound’s thermal stability up to temperatures exceeding boiling points of typical organic solvents enables its use in high-throughput screening platforms requiring elevated reaction conditions (Solid State Chemistry Reviews, October 2023). This property was exploited recently to stabilize photoactive compounds during microwave-assisted synthesis processes without compromising structural integrity or reactivity profiles.

In surface engineering applications, thin films incorporating CAS No. 3486-derived polymers exhibit exceptional durability under UV exposure compared to non-fluorinated analogs (Nano Letters, May 2024). Such materials are being evaluated for next-generation solar cell encapsulants where both chemical inertness and optical transparency are critical performance metrics.

A recent breakthrough by Pfizer researchers demonstrated its utility as an intermediate in synthesizing highly potent antiviral agents targeting emerging pathogens (.org/15799799/…>). The isoheptyl chain provided necessary membrane permeability while the fluorine groups enhanced binding affinity through precise steric hindrance control – principles now being applied across multiple therapeutic pipelines.

Spectroscopic studies using this compound have advanced our understanding of fluorocarbon dynamics within biological systems (.org/15799799/…>). Nuclear magnetic resonance (NMR spectroscopy) investigations revealed unprecedented insights into membrane fluidity modulation mechanisms when incorporated into phospholipid bilayers – findings published in Biochimica et Biophysica Acta.

New polymerization techniques combining CAS No. derived monomers with biodegradable backbones show promise for transient medical implants (Polymer Chemistry). These systems degrade predictably while maintaining functionality during their operational lifespan – addressing longstanding challenges in implantable device design reported in a June,.

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